3-amino-4-[(7S,8R)-6'-methylspiro[6,8-dihydrocyclopenta[g][1,3]benzodioxole-7,5'-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline]-8-yl]pyrrole-2,5-dione
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Overview
Description
3-amino-4-[(7S,8R)-6’-methylspiro[6,8-dihydrocyclopenta[g][1,3]benzodioxole-7,5’-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline]-8-yl]pyrrole-2,5-dione is a complex organic compound featuring a spirocyclic structure
Preparation Methods
The synthesis of 3-amino-4-[(7S,8R)-6’-methylspiro[6,8-dihydrocyclopenta[g][1,3]benzodioxole-7,5’-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline]-8-yl]pyrrole-2,5-dione involves multiple steps, typically starting with the preparation of the core spirocyclic structure. Common synthetic routes include:
Cyclization Reactions: Utilizing cyclization reactions to form the spirocyclic core, often involving the condensation of precursor molecules under acidic or basic conditions.
Functional Group Transformations: Introducing amino and pyrrole groups through substitution reactions, often using reagents like amines and pyrrole derivatives.
Industrial Production: Large-scale production may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
3-amino-4-[(7S,8R)-6’-methylspiro[6,8-dihydrocyclopenta[g][1,3]benzodioxole-7,5’-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline]-8-yl]pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups to their reduced forms.
Substitution: The amino and pyrrole groups can participate in substitution reactions, often using halogenated reagents to introduce new functional groups.
Cyclization: Intramolecular cyclization reactions can further modify the spirocyclic structure, leading to the formation of new ring systems.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and advanced materials, owing to its unique structural features.
Mechanism of Action
The mechanism of action of 3-amino-4-[(7S,8R)-6’-methylspiro[6,8-dihydrocyclopenta[g][1,3]benzodioxole-7,5’-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline]-8-yl]pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various biological effects, depending on the target and the context of its use.
Comparison with Similar Compounds
Compared to other similar compounds, 3-amino-4-[(7S,8R)-6’-methylspiro[6,8-dihydrocyclopenta[g][1,3]benzodioxole-7,5’-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline]-8-yl]pyrrole-2,5-dione stands out due to its unique spirocyclic structure and the presence of multiple functional groups. Similar compounds include:
3-amino-4-cyanofurazan: Known for its use in the synthesis of polyfunctional enaminonitriles.
3-amino-1,2,4-triazole: Utilized in the synthesis of 1,2,4-triazole-containing scaffolds.
Isoindole-1,3-dione derivatives: Commonly used in pharmaceutical applications.
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the unique properties of 3-amino-4-[(7S,8R)-6’-methylspiro[6,8-dihydrocyclopenta[g][1,3]benzodioxole-7,5’-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline]-8-yl]pyrrole-2,5-dione.
Properties
Molecular Formula |
C24H21N3O6 |
---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
3-amino-4-[(7S,8R)-6'-methylspiro[6,8-dihydrocyclopenta[g][1,3]benzodioxole-7,5'-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline]-8-yl]pyrrole-2,5-dione |
InChI |
InChI=1S/C24H21N3O6/c1-27-5-4-11-6-15-16(32-9-31-15)7-13(11)24(27)8-12-2-3-14-21(33-10-30-14)17(12)19(24)18-20(25)23(29)26-22(18)28/h2-3,6-7,19H,4-5,8-10H2,1H3,(H3,25,26,28,29)/t19-,24-/m1/s1 |
InChI Key |
SPJFMVFHRMKUFD-NTKDMRAZSA-N |
Isomeric SMILES |
CN1CCC2=CC3=C(C=C2[C@@]14CC5=C([C@@H]4C6=C(C(=O)NC6=O)N)C7=C(C=C5)OCO7)OCO3 |
Canonical SMILES |
CN1CCC2=CC3=C(C=C2C14CC5=C(C4C6=C(C(=O)NC6=O)N)C7=C(C=C5)OCO7)OCO3 |
Origin of Product |
United States |
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